

Application Notes and Protocols for Z-360 Labeling in Imaging Studies

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Compound of Interest

Compound Name: Z-360

Cat. No.: B1260678

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Introduction

Z-360 is a potent and selective, non-peptidic antagonist for the cholecystokinin-2 receptor (CCK2R).^{[1][2]} The CCK2R is overexpressed in various human cancers, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal stromal tumors, while showing limited expression in healthy tissues.^[3] This differential expression profile makes CCK2R an attractive target for the development of radiolabeled tracers for cancer diagnosis and therapy (theranostics). By labeling **Z-360** or its derivatives with radioisotopes, it is possible to non-invasively visualize and quantify CCK2R-positive tumors using imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

This document provides detailed application notes and protocols for the use of **Z-360**-based radiotracers in preclinical imaging studies.

Principle of Z-360 Labeling and Imaging

The fundamental principle behind **Z-360**-based imaging is the high-affinity and selective binding of the **Z-360** molecule to the CCK2R expressed on the surface of cancer cells. To enable imaging, **Z-360** is chemically modified to incorporate a chelating agent. This chelator firmly

holds a radioisotope, which emits radiation that can be detected by specialized imaging equipment.

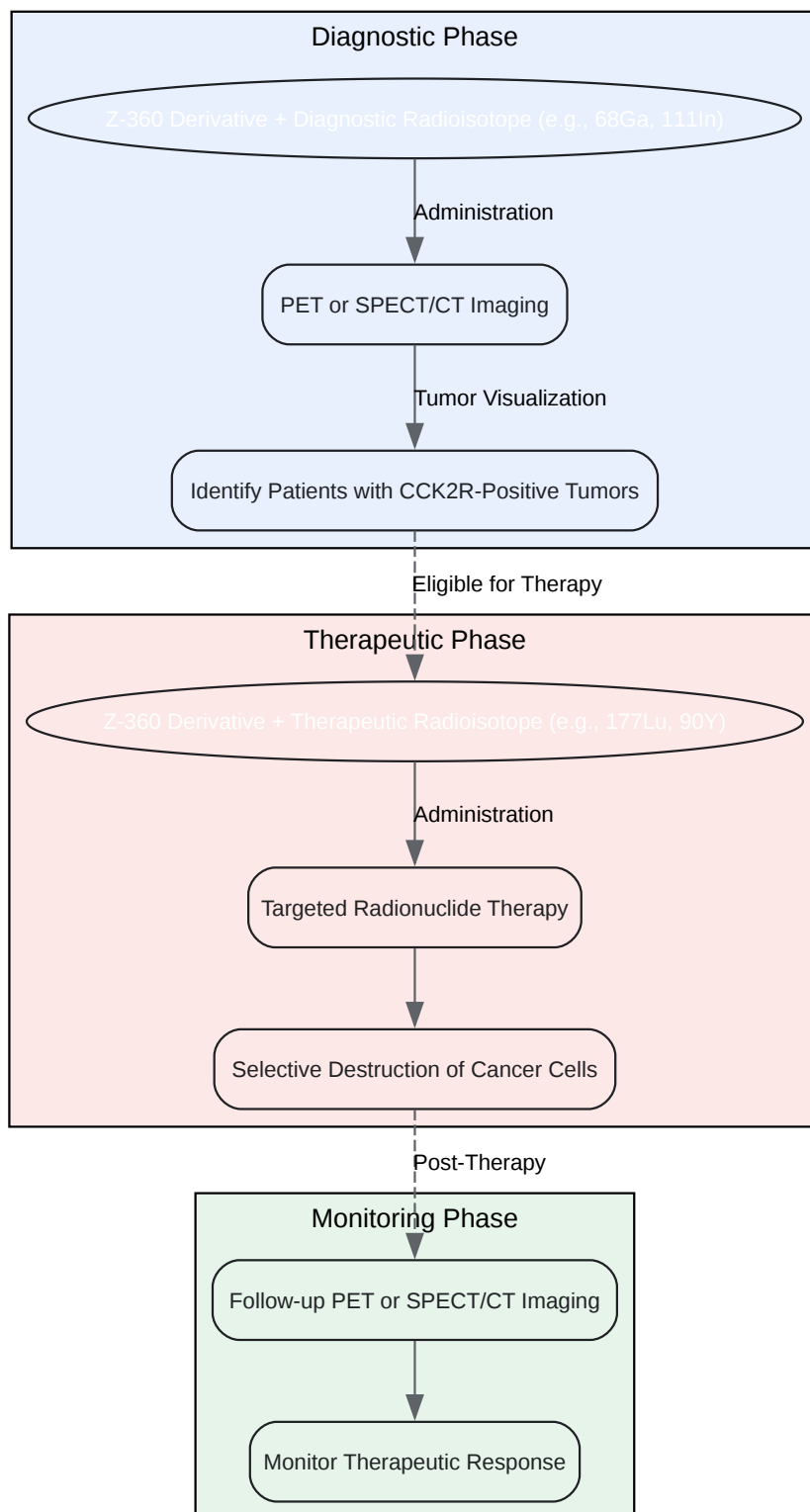
The general workflow involves:

- **Synthesis and Radiolabeling:** A **Z-360** derivative containing a chelator (e.g., DOTA, NODAGA) is synthesized. This conjugate is then radiolabeled with a suitable radioisotope (e.g., ^{111}In for SPECT, ^{68}Ga for PET, or ^{177}Lu for therapeutic applications).
- **In Vitro Characterization:** The radiolabeled **Z-360** tracer is evaluated in cell culture models to confirm its binding affinity, specificity, and internalization properties in CCK2R-expressing cells.
- **In Vivo Imaging:** The radiotracer is administered to an animal model bearing CCK2R-positive tumors. The biodistribution of the tracer is then monitored over time using an appropriate imaging modality (SPECT/CT or PET/CT).
- **Image Analysis:** The resulting images provide information on the location, size, and receptor status of the tumors.

The Theranostic Concept with Z-360 Analogs

Z-360-based radiopharmaceuticals exemplify the "theranostics" approach, which combines diagnostics and therapy. The same targeting molecule (**Z-360**) can be labeled with different radioisotopes for either imaging or therapeutic purposes.

Theranostics Workflow with Z-360

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A diagram illustrating the theranostic workflow using **Z-360** analogs.

Experimental Data Summary

In Vitro Binding Affinity of Z-360 Analogs

| Compound | Chelator | IC50 (nM) vs. [¹²⁵ I]Gastrin in HEK293-CCK2R cells |
|----------|----------|--|
| Z-360 | - | 0.5 ± 0.1 |
| GAS1 | DOTA | 1.2 ± 0.3 |
| GAS2 | NODAGA | 1.5 ± 0.4 |
| GAS3 | DOTAGA | 1.1 ± 0.2 |

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

In Vitro Cell Uptake of Radiolabeled GAS Analogs

| Radiotracer | % of Added Activity in HEK293-CCK2R cells (1h at 37°C) |
|-----------------------------|--|
| [⁶⁷ Ga]Ga-GAS1 | 15.2 ± 1.5 |
| [⁶⁷ Ga]Ga-GAS2 | 18.5 ± 2.0 |
| [⁶⁷ Ga]Ga-GAS3 | 16.8 ± 1.8 |
| [¹¹¹ In]In-GAS1 | 10.5 ± 1.2 |
| [¹¹¹ In]In-GAS2 | 3.5 ± 0.5 |
| [¹¹¹ In]In-GAS3 | 9.8 ± 1.1 |
| [¹⁷⁷ Lu]Lu-GAS1 | 12.1 ± 1.3 |
| [¹⁷⁷ Lu]Lu-GAS3 | 11.5 ± 1.4 |

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

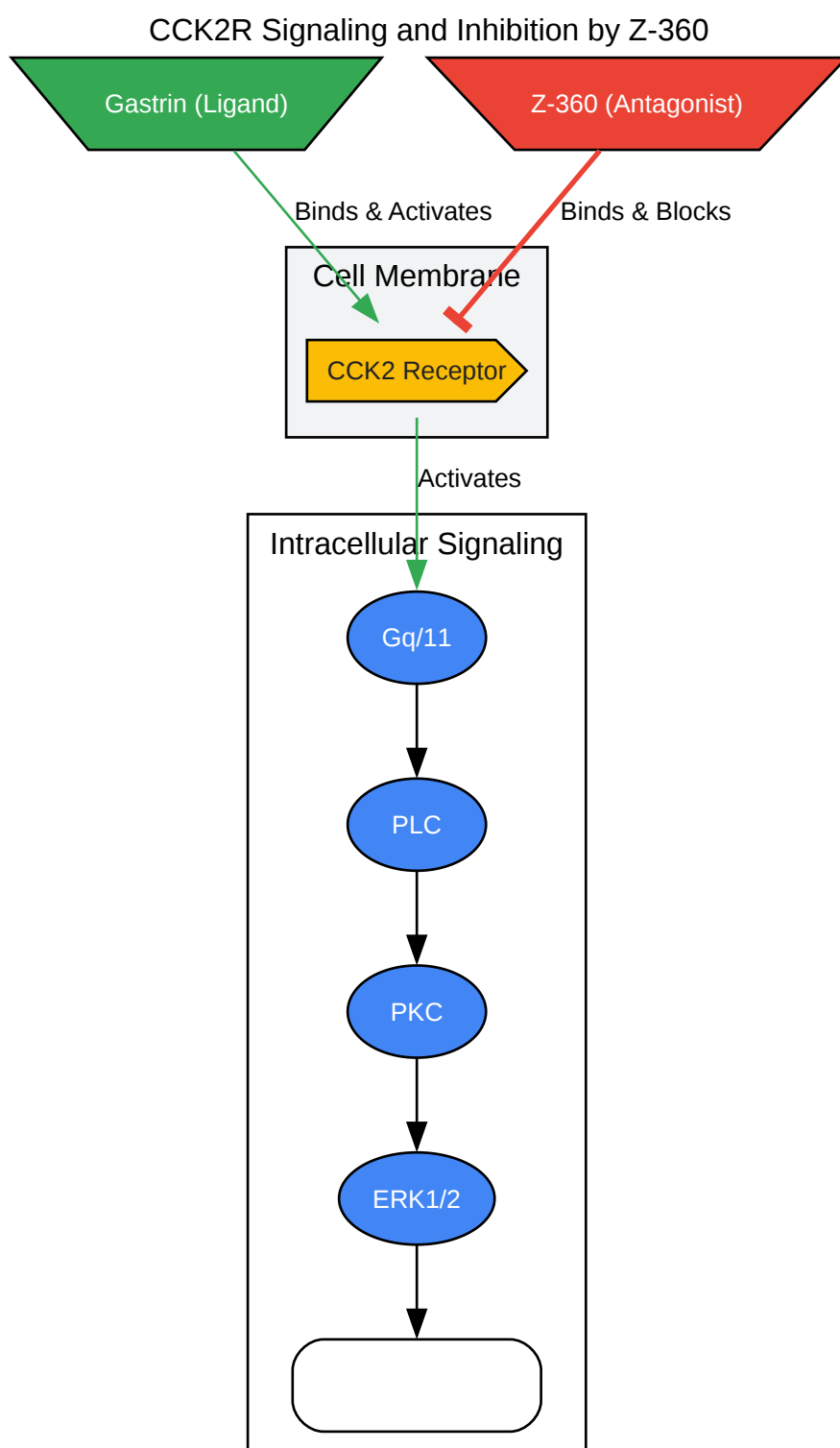
Biodistribution of [¹¹¹In]In-GAS1 in Mice Bearing HEK293-CCK2R Xenografts

| Organ | % Injected Activity per Gram (%IA/g) at 4h post-injection |
|---------|---|
| Blood | 0.25 ± 0.05 |
| Tumor | 8.5 ± 1.5 |
| Kidneys | 25.5 ± 4.5 |
| Liver | 0.8 ± 0.2 |
| Lungs | 0.5 ± 0.1 |
| Spleen | 0.3 ± 0.1 |
| Muscle | 0.15 ± 0.04 |
| Bone | 0.2 ± 0.05 |

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

Signaling Pathway

Z-360 acts as an antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR). In cancer cells, the binding of the natural ligand, gastrin, to CCK2R activates downstream signaling pathways that promote cell proliferation, survival, and migration. **Z-360** blocks these effects by preventing gastrin from binding to the receptor.



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Z-360 blocks gastrin-induced CCK2R signaling pathways.

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-conjugated Z-360 (GAS1) with ^{111}In

Materials:

- GAS1 (DOTA-conjugated **Z-360**) solution (1 mg/mL in water)
- $^{111}\text{InCl}_3$ in 0.05 M HCl
- Sodium acetate buffer (0.5 M, pH 5.0)
- Metal-free water
- Heating block
- ITLC-SG strips
- Mobile phase: 0.1 M citrate buffer, pH 5.0
- Radio-TLC scanner

Procedure:

- In a sterile, metal-free microcentrifuge tube, add 5 μL of the GAS1 solution (5 μg).
- Add 50 μL of sodium acetate buffer.
- Carefully add 10-20 μL of $^{111}\text{InCl}_3$ solution (approx. 37-74 MBq).
- Gently mix the solution by flicking the tube.
- Incubate the reaction mixture at 95°C for 15 minutes in a heating block.
- Allow the tube to cool to room temperature.
- Quality Control: a. Spot a small amount of the reaction mixture onto an ITLC-SG strip. b. Develop the chromatogram using 0.1 M citrate buffer as the mobile phase. In this system,

radiolabeled GAS1 remains at the origin ($R_f=0$), while free ^{111}In migrates with the solvent front ($R_f=1.0$). c. Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is typically required for in vitro and in vivo experiments.

Protocol 2: In Vitro Competition Binding Assay

Materials:

- HEK293 cells stably expressing CCK2R
- Cell culture medium (e.g., DMEM with 10% FBS)
- Binding buffer (e.g., Tris-HCl 50 mM, MgCl_2 5 mM, 0.1% BSA, pH 7.4)
- [^{125}I]Gastrin (radioligand)
- Unlabeled **Z-360** and its analogs (competitors) at various concentrations
- 96-well plates
- Gamma counter

Procedure:

- Culture HEK293-CCK2R cells to near confluency.
- Harvest the cells and prepare a cell membrane homogenate.
- In a 96-well plate, add 50 μL of binding buffer containing a fixed concentration of [^{125}I]Gastrin (e.g., 20,000 cpm/well).
- Add 50 μL of competing ligand (unlabeled **Z-360** or its analogs) at concentrations ranging from 10^{-12} M to 10^{-5} M. For total binding, add 50 μL of buffer. For non-specific binding, add 50 μL of a high concentration of unlabeled gastrin (e.g., 1 μM).
- Add 100 μL of the cell membrane preparation (approx. 20-40 μg of protein) to each well.
- Incubate the plate at room temperature for 60 minutes with gentle shaking.

- Terminate the binding by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in ice-cold binding buffer.
- Wash the filters three times with 3 mL of ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the IC₅₀ values by non-linear regression analysis using software like GraphPad Prism.

Protocol 3: In Vivo Biodistribution Study

Materials:

- Athymic nude mice bearing HEK293-CCK2R xenografts
- Radiolabeled **Z-360** tracer (e.g., [¹¹¹In]In-GAS1) in sterile saline
- Anesthesia (e.g., isoflurane)
- Insulin syringes (28-30 gauge)
- Dissection tools
- Gamma counter with a balance for organ weighing

Procedure:

- Anesthetize the tumor-bearing mice.
- Inject a known amount of the radiolabeled **Z-360** tracer (e.g., 100 µL, ~1 MBq) via the tail vein.
- Allow the tracer to distribute for a predetermined time point (e.g., 1, 4, 24 hours). Groups of 3-4 mice per time point are recommended.
- At the designated time, euthanize the mice by an approved method.
- Collect blood via cardiac puncture.

- Dissect major organs and tissues of interest (tumor, kidneys, liver, spleen, lungs, muscle, bone, etc.).
- Weigh each organ/tissue sample.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
- Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).

Protocol 4: SPECT/CT Imaging

Materials:

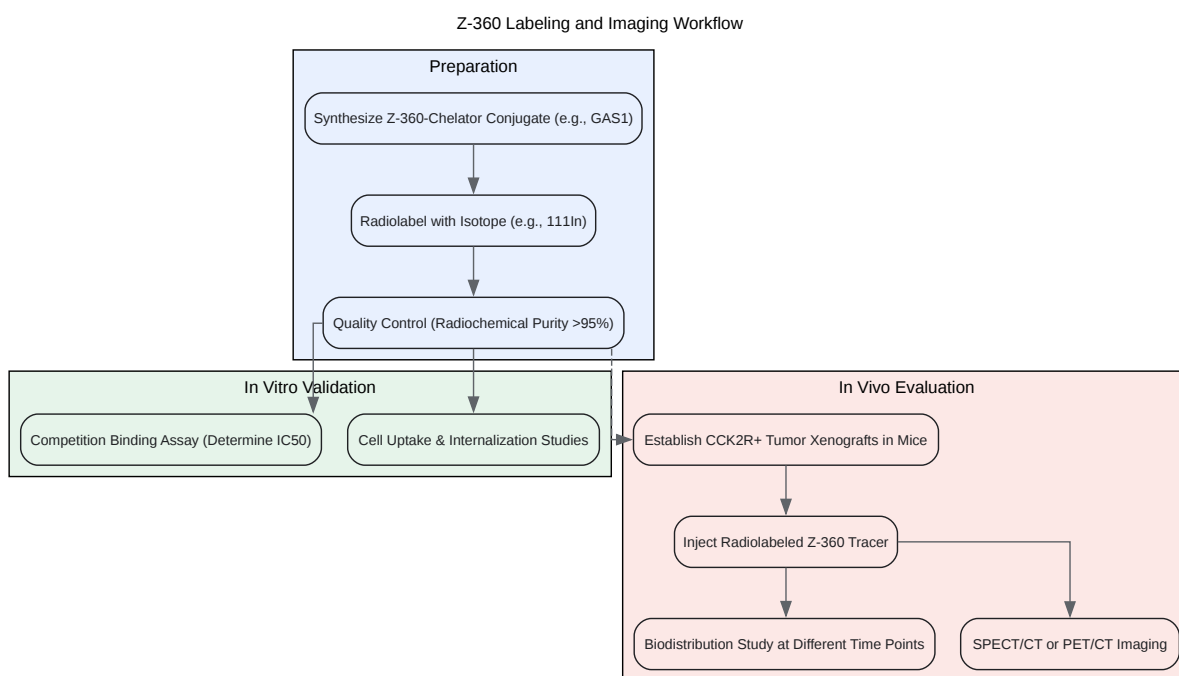
- Athymic nude mice bearing HEK293-CCK2R xenografts
- Radiolabeled **Z-360** tracer for SPECT (e.g., [^{111}In]In-GAS1)
- SPECT/CT scanner for small animals
- Anesthesia system (e.g., isoflurane inhalation)
- Heating pad to maintain body temperature

Procedure:

- Anesthetize a tumor-bearing mouse and inject ~10-20 MBq of the SPECT tracer via the tail vein.
- At the desired time point post-injection (e.g., 4 hours), anesthetize the mouse again and position it on the scanner bed.
- Maintain anesthesia and body temperature throughout the scan.
- Acquire whole-body SPECT images. Typical acquisition parameters for ^{111}In might include a 20% energy window centered at 171 keV and 247 keV, a 128x128 matrix, and 30-60 projections over 360 degrees.

- Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.
- Reconstruct the SPECT and CT images using the manufacturer's software.
- Fuse the SPECT and CT images to visualize the tracer uptake in the context of the animal's anatomy.

Experimental Workflow Visualization



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A typical preclinical workflow for evaluating a new **Z-360** based radiotracer.

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